molecular formula C20H23N3O3 B6063910 1-(2-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine

1-(2-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine

Cat. No.: B6063910
M. Wt: 353.4 g/mol
InChI Key: KJMFKFSAOJIZAG-SOFGYWHQSA-N
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Description

1-(2-Methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a 3-(2-nitrophenyl)prop-2-enyl group

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-20-11-5-4-10-19(20)22-15-13-21(14-16-22)12-6-8-17-7-2-3-9-18(17)23(24)25/h2-11H,12-16H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMFKFSAOJIZAG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and 2-nitrobenzaldehyde.

    Formation of Intermediate: The first step involves the condensation of 2-methoxyaniline with 2-nitrobenzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Cyclization: The amine undergoes cyclization with ethylene glycol to form the piperazine ring.

    Final Substitution: The final step involves the substitution of the piperazine ring with the 2-methoxyphenyl and 3-(2-nitrophenyl)prop-2-enyl groups.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

    Hydrolysis: Hydrolysis of the compound can lead to the breakdown of the piperazine ring and the formation of corresponding amines and acids.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide).

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: Lacks the 3-(2-nitrophenyl)prop-2-enyl group, resulting in different chemical and biological properties.

    1-(2-Nitrophenyl)piperazine:

    4-[(E)-3-(2-Nitrophenyl)prop-2-enyl]piperazine: Lacks the 2-methoxyphenyl group, affecting its overall chemical behavior and biological activity.

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